

# Application Note: Measuring CFTR Function with Cavosonstat using the Ussing Chamber Assay

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## Compound of Interest

Compound Name: Cavosonstat

Cat. No.: B606496

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## Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. The most common mutation, F508del, leads to a misfolded protein that is prematurely degraded and does not reach the cell surface. **Cavosonstat** (formerly N91115) is an experimental drug that acts as a stabilizer of the CFTR protein. Its mechanism of action involves the inhibition of S-nitrosoglutathione reductase (GSNOR).[1][2] This inhibition leads to an increase in S-nitrosoglutathione (GSNO), which is believed to modify chaperone proteins involved in CFTR degradation, thereby increasing the stability of the CFTR protein at the plasma membrane.[1] The Ussing chamber is a gold-standard technique for studying epithelial ion transport in vitro and is an ideal system for assessing the function of CFTR and the efficacy of CFTR modulators like **Cavosonstat**. [3][4] This application note provides a detailed protocol for utilizing the Ussing chamber assay to measure the effect of **Cavosonstat** on CFTR function in a human bronchial epithelial cell line homozygous for the F508del mutation.

## Principle of the Assay

The Ussing chamber allows for the measurement of short-circuit current (I<sub>sc</sub>) across an epithelial monolayer. The I<sub>sc</sub> is the current required to nullify the potential difference across the epithelium and is a direct measure of net ion transport. In the context of CFTR function, an

increase in chloride secretion, stimulated by a CFTR activator like forskolin, results in a measurable increase in I<sub>sc</sub>. The subsequent inhibition of this current by a specific CFTR inhibitor, such as CFTRinh-172, confirms that the measured current is indeed mediated by CFTR. By pre-incubating the cells with **Cavosonstat**, it is possible to assess its ability to stabilize and enhance the function of mutant CFTR, which would be reflected as a greater forskolin-stimulated, CFTRinh-172-inhibited I<sub>sc</sub> compared to untreated cells.

## Materials and Reagents

Material/Reagent	Supplier	Catalog No.
CFBE410- cell line	ATCC	CRL-2777
Transwell permeable supports	Corning	3413
Ussing Chamber System	Physiologic Instruments	P2300
Voltage-Clamp Amplifier	Physiologic Instruments	VCC MC8
Cavosonstat (N91115)	TargetMol	T26955
Forskolin	Sigma-Aldrich	F6886
CFTRinh-172	Sigma-Aldrich	C2992
Amiloride hydrochloride hydrate	Sigma-Aldrich	A7410
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D8418
Ringer's Solution	In-house preparation	See Protocol

## Experimental Protocols

### Cell Culture

The CFBE410- cell line, a human bronchial epithelial cell line homozygous for the F508del CFTR mutation, is a suitable in vitro model.

- Culture CFBE410- cells in MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Seed the cells onto Transwell permeable supports at a density of  $2.5 \times 10^5$  cells/cm<sup>2</sup>.
- Maintain the cultures at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Allow the cells to form a confluent and polarized monolayer, which typically takes 7-10 days. The transepithelial electrical resistance (TEER) should be monitored to assess monolayer integrity.

## Ussing Chamber Assay Protocol

- Pre-incubation with **Cavosonstat**:
  - Prepare stock solutions of **Cavosonstat** in DMSO. A 10 mM stock is recommended.
  - Dilute the **Cavosonstat** stock solution in cell culture medium to the desired final concentrations. Based on the in vitro IC<sub>50</sub> of other GSNOR inhibitors, a concentration range of 1-10 µM is a reasonable starting point.
  - Replace the medium in both the apical and basolateral compartments of the Transwell inserts with the medium containing **Cavosonstat** or a vehicle control (DMSO at a final concentration not exceeding 0.1%).
  - Incubate the cells for 24-48 hours at 37°C to allow for the stabilization of the CFTR protein. A 24-hour pre-incubation is a common starting point for CFTR modulators.[5]
- Ussing Chamber Setup:
  - Prepare fresh Ringer's solution containing (in mM): 115 NaCl, 25 NaHCO<sub>3</sub>, 2.4 KH<sub>2</sub>PO<sub>4</sub>, 1.24 K<sub>2</sub>HPO<sub>4</sub>, 1.2 CaCl<sub>2</sub>, 1.2 MgCl<sub>2</sub>, and 10 D-glucose.
  - Warm the Ringer's solution to 37°C and continuously bubble with 95% O<sub>2</sub>/5% CO<sub>2</sub> to maintain a pH of 7.4.
  - Mount the Transwell inserts containing the cell monolayers into the Ussing chambers.
  - Fill both the apical and basolateral chambers with the pre-warmed and gassed Ringer's solution.

- Short-Circuit Current Measurement:
  - Allow the system to equilibrate for 15-20 minutes until a stable baseline Isc is achieved.
  - Inhibit ENaC: Add amiloride to the apical chamber to a final concentration of 10-100  $\mu\text{M}$  to block the epithelial sodium channel (ENaC) and isolate the chloride current.
  - Activate CFTR: Once the Isc stabilizes after amiloride addition, add forskolin to both the apical and basolateral chambers to a final concentration of 10-20  $\mu\text{M}$  to activate CFTR.
  - Inhibit CFTR: After the forskolin-stimulated Isc reaches a peak and stabilizes, add CFTRinh-172 to the apical chamber to a final concentration of 10-20  $\mu\text{M}$  to specifically inhibit CFTR-mediated chloride secretion.
  - Record the Isc throughout the experiment. The change in Isc in response to forskolin and CFTRinh-172 is used to quantify CFTR function.

## Data Presentation

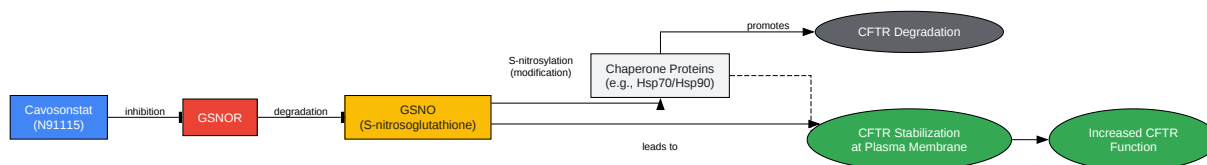
The primary endpoint of this assay is the change in short-circuit current ( $\Delta\text{Isc}$ ) in response to the CFTR activator and inhibitor. The data should be summarized in a table for clear comparison between the different treatment groups.

Treatment Group	Baseline Isc ( $\mu\text{A}/\text{cm}^2$ )	Amiloride-inhibited Isc ( $\mu\text{A}/\text{cm}^2$ )	Forskolin-stimulated $\Delta\text{Isc}$ ( $\mu\text{A}/\text{cm}^2$ )	CFTRinh-172-inhibited $\Delta\text{Isc}$ ( $\mu\text{A}/\text{cm}^2$ )
Vehicle Control (DMSO)				
Cavosonstat (1 $\mu\text{M}$ )				
Cavosonstat (5 $\mu\text{M}$ )				
Cavosonstat (10 $\mu\text{M}$ )				

- Forskolin-stimulated  $\Delta I_{sc}$ : Calculated as the peak  $I_{sc}$  after forskolin addition minus the  $I_{sc}$  after amiloride addition.
- CFTRinh-172-inhibited  $\Delta I_{sc}$ : Calculated as the  $I_{sc}$  after forskolin addition minus the  $I_{sc}$  after CFTRinh-172 addition. This value represents the specific CFTR-mediated current.

## Mandatory Visualizations

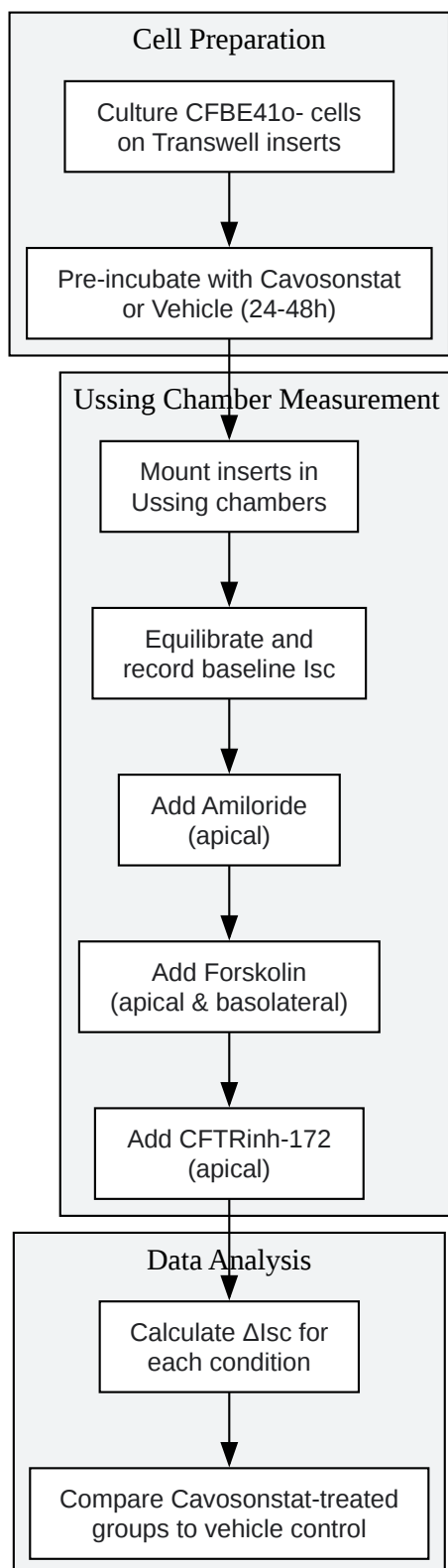
### Signaling Pathway of Cavosonstat Action



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Caption: Mechanism of action of **Cavosonstat** on CFTR.

## Experimental Workflow for Ussing Chamber Assay



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Caption: Ussing chamber experimental workflow.

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## References

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